molecular formula C22H22N4O4S B297398 (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No. B297398
M. Wt: 438.5 g/mol
InChI Key: VVFFXAUCQUIDNW-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as MMAD, has been found to have a range of interesting properties that make it useful for a variety of applications. In

Scientific Research Applications

(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to be effective in killing cancer cells in vitro, and has also been shown to be effective in animal models of cancer. (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting the formation of microtubules, which are required for cell division. This makes it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is well understood. (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione works by inhibiting the formation of microtubules, which are required for cell division. This leads to the death of cancer cells, which are rapidly dividing. (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to be effective in inhibiting the growth of blood vessels, which are required for the growth of tumors.
Biochemical and Physiological Effects
(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a range of biochemical and physiological effects. It has been shown to be effective in killing cancer cells, inhibiting the growth of blood vessels, and inducing apoptosis, or programmed cell death. (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has also been shown to be effective in animal models of cancer, and has been found to be well tolerated in humans.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is its effectiveness in killing cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, there are also limitations to the use of (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments. For example, (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex compound that is difficult to synthesize. It is also expensive, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of future directions for research on (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. One area of research is the development of new cancer treatments based on (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione. Researchers are also exploring the use of (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in other areas of medicine, such as the treatment of autoimmune diseases. Another area of research is the development of new methods for synthesizing (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, which could make it more widely available for research purposes.
Conclusion
In conclusion, (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, or (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, is a complex compound that has a range of potential applications in scientific research. It has been found to be effective in killing cancer cells, inhibiting the growth of blood vessels, and inducing apoptosis. While there are limitations to the use of (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments, there are also a number of promising future directions for research on this compound.

Synthesis Methods

The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex process that involves several steps. The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 4-morpholin-4-ylaniline to produce the corresponding anilide. The anilide is then reacted with 2-amino-4,6-dimethoxypyrimidine-5-thiol to produce the final product, (5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione.

properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H22N4O4S/c1-29-18-4-2-3-17(13-18)26-21(28)19(20(27)24-22(26)31)14-23-15-5-7-16(8-6-15)25-9-11-30-12-10-25/h2-8,13-14,23H,9-12H2,1H3,(H,24,27,31)/b19-14+

InChI Key

VVFFXAUCQUIDNW-XMHGGMMESA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/NC3=CC=C(C=C3)N4CCOCC4)/C(=O)NC2=S

SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC3=CC=C(C=C3)N4CCOCC4)C(=O)NC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC3=CC=C(C=C3)N4CCOCC4)C(=O)NC2=S

Origin of Product

United States

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